![molecular formula C6H5IN4O B1417679 3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1415638-01-5](/img/structure/B1417679.png)
3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Vue d'ensemble
Description
3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of an iodine atom at the 3-position, a methyl group at the 1-position, and a pyrazolo[3,4-d]pyrimidin-4(5H)-one core structure
Méthodes De Préparation
The synthesis of 3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the iodination of a precursor compound. One common method involves the reaction of 3-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one with sodium iodide (NaI) under suitable reaction conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by an iodine atom. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds.
Common reagents used in these reactions include sodium iodide, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Anti-inflammatory Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-inflammatory effects. A study by Abd El-Salam et al. (2012) demonstrated that certain compounds within this class showed lower toxicity and ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac. The compounds were effective in reducing carrageenan-induced edema in animal models, suggesting their potential for developing new anti-inflammatory medications .
Anticancer Activity
The anticancer properties of 3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one have been explored through various in vitro studies. For instance, a study reported significant cytotoxicity against A549 lung cancer cells and MCF-7 breast cancer cells, with IC50 values of 12.5 µM and 15.0 µM, respectively. These findings suggest that this compound could serve as a lead for developing novel anticancer agents .
Cell Line | IC50 (µM) |
---|---|
A549 | 12.5 |
MCF-7 | 15.0 |
Antimicrobial Properties
Some derivatives of pyrazolo[3,4-d]pyrimidine have shown efficacy against various bacterial strains, indicating their potential as antimicrobial agents. The structural features of these compounds may contribute to their ability to inhibit bacterial growth .
Case Study 1: Anti-inflammatory Effects
In a pharmacological evaluation conducted by Abd El-Salam et al., several pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for anti-inflammatory activity. The study utilized the carrageenan-induced paw edema model in rats to assess the efficacy of the compounds. Results indicated that these derivatives significantly reduced inflammation compared to control groups, establishing a promising therapeutic profile for future drug development .
Case Study 2: Anticancer Activity
A recent investigation into the cytotoxic effects of this compound revealed its potential as an anticancer agent. The study involved treating various cancer cell lines with the compound and assessing cell viability through MTT assays. The results confirmed that the compound effectively inhibited cell proliferation in both A549 and MCF-7 cell lines, warranting further exploration into its mechanisms of action .
Mécanisme D'action
The mechanism of action of 3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the target enzyme, blocking its activity. The molecular targets and pathways involved vary based on the biological context and the specific enzyme or protein being targeted .
Comparaison Avec Des Composés Similaires
3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared with other pyrazolopyrimidine derivatives, such as:
- 3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Activité Biologique
3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the field of cancer therapeutics. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and future research directions.
- Molecular Formula: C6H6IN5
- Molecular Weight: 275.053 g/mol
- CAS Number: 862729-12-2
The biological activity of this compound primarily revolves around its role as an inhibitor of various protein targets involved in cancer progression. Research indicates that it may act on key pathways related to cell proliferation and survival:
- EGFR Inhibition: The compound has shown potential as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor growth and angiogenesis .
- Induction of Apoptosis: Studies have indicated that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, leading to programmed cell death .
In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. Key findings include:
- Cytotoxicity: The compound exhibited significant cytotoxic effects with IC50 values ranging from 3 µM to 10 µM across different cancer cell lines, including MCF-7 (breast cancer) and RFX 393 (renal carcinoma) .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 3 - 10 | EGFR/VEGFR Inhibition |
RFX 393 | 11.70 | CDK2/TRKA Inhibition |
Case Studies
A notable study evaluated the compound's effects on MCF-7 cells, where it was found to:
- Inhibit Tumor Growth: The treatment led to a significant reduction in cell viability.
- Induce Apoptosis: Enhanced apoptosis was observed through increased caspase activity.
Additionally, another study focused on renal carcinoma cells (RFX 393), where the compound demonstrated moderate inhibition of cell proliferation compared to standard treatments like staurosporine .
Molecular Docking Studies
Molecular docking simulations have been employed to elucidate the binding affinities and interactions of this compound with target proteins. These studies suggest that the compound binds effectively to the active sites of EGFR and VEGFR, providing insights into its mechanism of action at the molecular level .
Future Directions
Given its promising biological activity, further research is warranted to:
- Optimize Structure: Modifications to enhance selectivity and potency against specific cancer types.
- Preclinical Studies: Comprehensive animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Combination Therapies: Investigating its potential in combination with existing therapies for enhanced efficacy.
Propriétés
IUPAC Name |
3-iodo-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN4O/c1-11-5-3(4(7)10-11)6(12)9-2-8-5/h2H,1H3,(H,8,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRNXILAHVZVPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC=N2)C(=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.